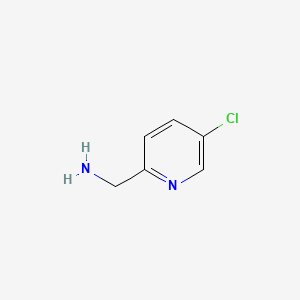

(5-Chloropyridin-2-YL)methanamine

描述

Significance of Pyridine-Based Architectures in Heterocyclic Chemistry

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the field of heterocyclic chemistry. numberanalytics.comlibretexts.orgnumberanalytics.com Its unique electronic structure, characterized by a delocalized π-electron system and a lone pair of electrons on the nitrogen atom, imparts distinct chemical properties that make it a versatile building block. libretexts.orgnumberanalytics.com Pyridine and its derivatives are not merely laboratory curiosities; they are integral components in a vast number of applications, ranging from pharmaceuticals and agrochemicals to material science. numberanalytics.comrsc.org

The versatility of pyridine chemistry allows for the synthesis of a wide array of derivatives with diverse functionalities. numberanalytics.com The pyridine ring can undergo various chemical transformations, including electrophilic and nucleophilic substitution reactions, allowing for the introduction of different substituents at specific positions. nih.gov This chemical tractability enables the fine-tuning of the properties of pyridine-containing molecules for specific applications. The significance of pyridine-based architectures is underscored by their presence in numerous FDA-approved drugs, highlighting their profound impact on human health. rsc.orgresearchgate.netnih.gov

Evolution of (5-Chloropyridin-2-YL)methanamine as a Key Synthetic Intermediate

Within the broad family of pyridine derivatives, this compound has emerged as a particularly valuable synthetic intermediate. An intermediate is a molecule that is formed from the reactants and reacts further to give the directly observed products of a chemical reaction. The strategic placement of a chloro substituent at the 5-position and a methanamine group at the 2-position of the pyridine ring provides a unique combination of reactive sites.

The chlorine atom, a halogen, serves as a useful handle for a variety of cross-coupling reactions, a class of reactions in organic chemistry that form a carbon-carbon or carbon-heteroatom bond with the aid of a metal catalyst. This allows for the introduction of a wide range of other functional groups at this position, enabling the construction of more complex molecular architectures. The methanamine group (-CH2NH2) provides a primary amine functionality. Primary amines are versatile nucleophiles and can participate in a plethora of chemical transformations, such as amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles.

The synthesis of this compound itself can be achieved through various synthetic routes, often starting from commercially available pyridine derivatives. The development of efficient and scalable syntheses of this intermediate has been crucial for its widespread adoption in both academic and industrial research. Its utility is evident in its frequent appearance as a building block in the synthesis of a diverse range of target molecules, including those with potential pharmaceutical applications. For instance, it is a key component in the synthesis of certain kinase inhibitors and other biologically active compounds. The hydrochloride salt of this compound is also commercially available and used in synthesis. sigmaaldrich.com

Scope of Contemporary Research on Halogenated Pyridylmethanamines

The strategic incorporation of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry. nih.gov Halogens can influence a molecule's properties in several ways, including its size, lipophilicity (the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents), and electronic character. researchgate.net These modifications can, in turn, affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for its biological target. researchgate.net

Contemporary research on halogenated pyridylmethanamines, such as this compound, is focused on several key areas. One major area of investigation is the development of novel synthetic methodologies to access a wider variety of halogenated pyridylmethanamine derivatives. This includes the exploration of new and more efficient catalytic systems for halogenation and the development of methods for the regioselective introduction of different halogens (fluorine, chlorine, bromine, and iodine) onto the pyridine ring.

Another significant research direction is the use of these halogenated building blocks in the synthesis of new bioactive molecules. nih.gov Researchers are actively exploring the impact of different halogen substitutions on the biological activity of various classes of compounds. For example, studies have shown that the introduction of a halogen atom can significantly enhance the potency of enzyme inhibitors or receptor modulators. researchgate.net The ability of halogens to participate in "halogen bonding," a type of non-covalent interaction, is also being increasingly recognized and exploited in drug design. nih.gov

Furthermore, research is being conducted to understand the fundamental structure-activity relationships of halogenated pyridylmethanamines. By systematically varying the position and nature of the halogen substituent and the other functional groups on the molecule, researchers can gain valuable insights into the key molecular features required for a desired biological effect. This knowledge is crucial for the rational design of new and more effective therapeutic agents. The ongoing exploration of halogenated pyridylmethanamines continues to be a vibrant and productive area of chemical research, with the potential to deliver novel solutions to challenges in medicine and beyond. nih.gov

Structure

3D Structure

属性

IUPAC Name |

(5-chloropyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJKUOYVWLBSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610445 | |

| Record name | 1-(5-Chloropyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67938-76-5 | |

| Record name | 1-(5-Chloropyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-chloropyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloropyridin 2 Yl Methanamine and Its Precursors

Established Synthetic Pathways to the Pyridin-2-ylmethanamine Moiety

The construction of the pyridin-2-ylmethanamine scaffold is a critical step in the synthesis of the target compound. Several methodologies have been developed, with reductive amination and nucleophilic substitution being the most prominent.

Reductive Amination Strategies

Reductive amination is a widely employed method for the synthesis of amines, including pyridin-2-ylmethanamine derivatives. This one-pot reaction typically involves the condensation of a pyridine-2-carboxaldehyde with an amine source, followed by the in-situ reduction of the resulting imine.

A common approach involves the reaction of a suitable pyridine-2-carboxaldehyde with ammonia or an ammonia equivalent, followed by reduction. Various reducing agents can be utilized, with sodium borohydride and its derivatives being frequently employed due to their mildness and selectivity. For instance, a general reductive amination procedure involves reacting the carbonyl compound and the amine in the presence of a reducing agent like pyridine-borane and 4 Å molecular sieves. This method offers a mild and effective alternative to traditional cyanoborohydride-based procedures. Catalytic hydrogenation over transition metal catalysts such as platinum or palladium is another effective reduction strategy. The use of unsupported ultra-thin platinum nanowires as a catalyst has shown high activity and selectivity for the reductive amination of aldehydes and ketones with ammonia under mild conditions. rsc.org

| Carbonyl Precursor | Amine Source | Reducing Agent/Catalyst | Key Features |

| Pyridine-2-carboxaldehyde | Ammonia | Sodium borohydride | Mild reaction conditions |

| Pyridine-2-carboxaldehyde | Ammonia | Pyridine-borane/4 Å molecular sieves | Mild, alternative to cyanoborohydride |

| Pyridine-2-carboxaldehyde | Ammonia | H₂/Platinum or Palladium catalyst | High efficiency |

| Pyridine-2-carboxaldehyde | Ammonia | Platinum nanowires | High activity and selectivity under mild conditions rsc.org |

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide an alternative route to the pyridin-2-ylmethanamine moiety. These methods typically involve the displacement of a leaving group at the 2-methyl position of a pyridine (B92270) ring with an amine nucleophile.

A common precursor for this approach is 2-(halomethyl)pyridine, where the halogen acts as a good leaving group. For example, 2-(chloromethyl)pyridine can react with ammonia or other nitrogen nucleophiles to yield the corresponding pyridin-2-ylmethanamine. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. youtube.com Pyridines with leaving groups at the 2 and 4 positions readily react with nucleophiles through an addition-elimination mechanism. quimicaorganica.org The synthesis of meso-(pyridin-2-ylmethyl)porphyrins has been achieved through the nucleophilic attack of (pyridin-2-ylmethyl)lithium on a porphyrin.

| Pyridine Substrate | Nucleophile | Leaving Group | Reaction Type |

| 2-(Chloromethyl)pyridine | Ammonia | Chloride | SN2 |

| 2-(Bromomethyl)pyridine | Phthalimide | Bromide | Gabriel Synthesis |

Other Cyclization and Functionalization Routes

Beyond the more common methods, various cyclization and functionalization strategies have been developed to construct the pyridine ring with the desired aminomethyl substituent. These routes often offer access to highly substituted pyridine derivatives.

One approach involves the cyclization of open-chain precursors. For example, 2-amino pyridine derivatives can be prepared by reacting an open-chain nitrile precursor with a nitrogen-containing compound in a cyclization reaction. google.comgoogle.com Another strategy is the functionalization of a pre-existing pyridine ring. This can involve metalation of the pyridine ring followed by reaction with an appropriate electrophile to introduce the aminomethyl group or a precursor. For instance, n-butylsodium can be used to selectively deprotonate pyridine at the C4 position, allowing for subsequent functionalization. nih.govnih.gov Ring expansion reactions of isoxazoles induced by rhodium carbenoids have also been reported as a one-pot synthesis of highly functionalized pyridines. organic-chemistry.org

Targeted Chlorination Strategies for the 5-Position of the Pyridine Ring

The introduction of a chlorine atom at the 5-position of the pyridine ring is a crucial step in the synthesis of (5-Chloropyridin-2-yl)methanamine. The regioselectivity of this chlorination is paramount.

Direct chlorination of 2-aminopyridine in a strongly acidic medium has been shown to selectively produce 2-amino-5-chloropyridine (B124133). google.com The use of a strong acid protonates the 2-aminopyridine, directing the chlorination to the 5-position and minimizing the formation of the 2-amino-3,5-dichloropyridine byproduct. google.com Oxidative chlorination using hydrochloric acid and sodium hypochlorite is another method to prepare 2-amino-5-chloropyridine from 2-aminopyridine, with reported yields of up to 72%. google.com

More recently, methods utilizing phosphine reagents have been developed for the selective halogenation of pyridines. nih.gov The use of LiCl as a chlorine source in the presence of Selectfluor and DMF has been established for the regioselective chlorination of 2-aminopyridines under mild conditions. rsc.org This method demonstrates good to high yields and high regioselectivities. rsc.org The reaction of 2-aminopyridine with N-chloro-N-fluorobenzenesulfonamide in the presence of an imidazole ionic liquid catalyst also yields 2-amino-5-chloropyridine under mild conditions. google.com

| Starting Material | Chlorinating Agent | Catalyst/Medium | Key Features |

| 2-Aminopyridine | Chlorine gas | Strongly acidic medium (H₂SO₄) | High regioselectivity for the 5-position google.com |

| 2-Aminopyridine | HCl/NaClO | - | Yields up to 72% google.com |

| 2-Aminopyridine | LiCl/Selectfluor | DMF | Mild conditions, high regioselectivity rsc.org |

| 2-Aminopyridine | N-chloro-N-fluorobenzenesulfonamide | Imidazole ionic liquid | Mild reaction conditions google.com |

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its intermediates. This involves a systematic evaluation of various parameters.

Key factors that are often optimized include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants and reagents. For instance, in reductive amination, the choice of reducing agent and the control of pH can significantly impact the outcome. In chlorination reactions, the concentration of the acid medium and the reaction time are critical to prevent over-chlorination. google.com Machine learning-guided strategies are emerging as powerful tools for the design and optimization of reaction conditions, allowing for a more efficient exploration of the complex interplay between various reaction parameters. semanticscholar.org

Stereoselective Synthesis of Chiral this compound Analogs

The development of stereoselective methods for the synthesis of chiral amines is of significant interest in pharmaceutical chemistry. Chiral 1-pyridin-2-yl-ethylamines are important building blocks, and their stereoselective synthesis remains a challenge. researchgate.net

Asymmetric reductive amination is a key strategy for accessing chiral amines. This can be achieved using a chiral catalyst or a chiral auxiliary. Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines has been reported as a novel method for the synthesis of chiral 1-pyridin-2-yl-ethylamines. researchgate.net While specific examples for the stereoselective synthesis of this compound are not extensively detailed in the provided context, the principles of asymmetric synthesis applied to related pyridyl amines can be adapted for this target molecule. This would typically involve the asymmetric reduction of a corresponding imine or the use of a chiral amine source in a nucleophilic substitution reaction.

Derivatization Strategies and Functionalization of the 5 Chloropyridin 2 Yl Methanamine Core

Amine Functionalization: Amidation, Alkylation, and Acylation Reactions

The primary amine group of (5-Chloropyridin-2-YL)methanamine is a prime site for modifications such as amidation, alkylation, and acylation. These reactions are fundamental in altering the molecule's properties and for constructing larger, more complex structures.

Amidation reactions, which form an amide bond, are commonly employed. For instance, the coupling of this compound with carboxylic acids is a key step in the synthesis of various compounds. A process for preparing N-(5-chloropyridin-2-yl)-2-[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide involves reacting the amine with a substituted benzoic acid in the presence of a coupling agent. tdcommons.org This transformation highlights the utility of amidation in creating molecules with potential pharmaceutical applications. The reaction conditions for such amidations can be optimized to achieve high yields, often utilizing catalysts and specific solvent systems. mdpi.com

Acylation is another important functionalization strategy. For example, N-(5-chloro-pyridin-2-yl)-amides have been synthesized in excellent yields (87-91%) by acylating 5-chloro-2-aminopyridine. researchgate.net While this example uses a related pyridine (B92270) derivative, the principle of acylating the amino group is directly applicable to this compound. This type of reaction is crucial for introducing various acyl groups that can modulate the biological activity and physical properties of the parent molecule.

Detailed research findings on the functionalization of the amine group are summarized in the table below:

| Reaction Type | Reactants | Product | Key Findings | Reference |

| Amidation | This compound, Substituted Benzoic Acid | N-(5-chloropyridin-2-yl)-2-[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide | Utilizes a coupling agent for efficient amide bond formation. | tdcommons.org |

| Acylation | 5-chloro-2-amino pyridine, Carboxylic Acid | N-(5-chloro-pyridin-2-yl)-amides | High yields (87-91%) achieved under specific reaction conditions. | researchgate.net |

| Amidation | Carboxylic Acids, Amines | Amides | Can be catalyzed by B-O-B heterocycles or performed under microwave irradiation with silica (B1680970) gel. | mdpi.com |

Pyridine Ring Functionalization: Coupling Reactions and Electrophilic/Nucleophilic Substitutions

The pyridine ring of this compound offers additional sites for functionalization, primarily through coupling reactions and substitution reactions. These modifications can significantly impact the electronic properties and steric profile of the molecule.

Coupling reactions , often catalyzed by transition metals, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the pyridine ring. rsc.org For instance, the Suzuki and Stille couplings can be used to introduce aryl or vinyl groups, while the Buchwald-Hartwig amination allows for the formation of new C-N bonds. These reactions are instrumental in building complex molecular architectures from the this compound core.

Nucleophilic aromatic substitution (SNA_r) is a common reaction for halopyridines. The chlorine atom at the 5-position of the pyridine ring can be displaced by various nucleophiles. youtube.comlookchem.com This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates. The reactivity of the 2-chloropyridine (B119429) moiety towards nucleophiles is a well-established principle in heterocyclic chemistry. youtube.comnih.gov For example, 2-chloropyridines can react with amines to introduce new nitrogen-containing substituents at the 2-position. youtube.com

Electrophilic substitution on the pyridine ring is generally less facile due to the ring's electron-deficient nature. However, under specific conditions or with activating groups present, electrophilic functionalization can be achieved.

The regioselectivity of these functionalization reactions is a critical aspect. For instance, in the context of synthesizing floyocidin B, the 4,5-regioselective functionalization of 2-chloropyridines was a key strategic consideration. mdpi.com This highlights the importance of controlling where new substituents are introduced on the pyridine ring to achieve the desired target molecule.

A summary of pyridine ring functionalization is presented in the table below:

| Reaction Type | Key Features | Example Application | Reference |

| Coupling Reactions | Transition-metal catalyzed (e.g., Pd, Cu). Forms C-C and C-heteroatom bonds. | Synthesis of N-aryl-2-aminopyridines and other N-heterocycles. | rsc.orgmdpi.com |

| Nucleophilic Aromatic Substitution (SNA_r) | Displacement of the chloro group by nucleophiles (amines, alkoxides, etc.). | Introduction of various functional groups at the 5-position. | youtube.comlookchem.comnih.gov |

| Regioselective Functionalization | Control over the position of substitution on the pyridine ring. | Total synthesis of (+)-floyocidin B. | mdpi.com |

Formation of Complex Polyheterocyclic Systems Incorporating this compound

The this compound scaffold can be elaborated into more complex polyheterocyclic systems. This is often achieved through a sequence of reactions that build additional rings onto the initial pyridine core.

One common strategy involves the condensation of the amine group with suitable reagents to form new heterocyclic rings. For example, condensation reactions between amines and thioamides are a known method for synthesizing thiazole (B1198619) rings. researchgate.net This approach could be applied to this compound to generate novel thiazole-containing polyheterocycles.

Furthermore, intramolecular cyclization reactions can be designed to form fused ring systems. For example, an N-pyridyl-N-hydroxylamine intermediate can undergo a hetero oxy-Cope rearrangement to form imidazo[4,5-b]pyridin-2-ones. nih.gov While this example starts with a different pyridine derivative, the underlying principle of using functional groups on the pyridine and its side chain to construct new rings is a powerful strategy.

The synthesis of such complex systems is often driven by the search for new therapeutic agents, as polyheterocyclic compounds are prevalent in biologically active molecules.

Development of Prodrugs and Targeted Delivery Systems Utilizing the this compound Moiety

The this compound moiety can be incorporated into prodrugs to improve the pharmacokinetic properties of a parent drug or to achieve targeted delivery. rsc.org A prodrug is an inactive derivative of a drug molecule that undergoes biotransformation in the body to release the active drug. nih.gov

This approach can be used to enhance solubility, increase permeability, and achieve site-specific drug delivery. rsc.orgnih.gov For example, the amine group of this compound could be temporarily masked with a promoiety that is cleaved by specific enzymes at the target site. This strategy is particularly relevant for targeted cancer therapies, where techniques like Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Gene-Directed Enzyme Prodrug Therapy (GDEPT) are employed. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloropyridin 2 Yl Methanamine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Studies

Proton NMR (¹H NMR) spectroscopy of (5-Chloropyridin-2-YL)methanamine provides crucial information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum, the protons on the pyridine (B92270) ring and the aminomethyl group exhibit distinct chemical shifts.

A reported ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) at 500 MHz shows the following signals: a broad doublet for the proton at position 6 of the pyridine ring (H6) at approximately 8.51-8.56 ppm, a multiplet for the proton at position 4 (H4) around 7.60-7.66 ppm, and a multiplet for the proton at position 3 (H3) between 7.14-7.28 ppm. The methylene (B1212753) protons of the aminomethyl group appear as a singlet at 3.97 ppm, and the amine protons present as a singlet at 1.72 ppm. chemicalbook.com

Interactive Data Table: ¹H NMR Chemical Shifts of this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| H6 | 8.51-8.56 | br d |

| H4 | 7.60-7.66 | m |

| H3 | 7.14-7.28 | m |

| -CH₂- | 3.97 | s |

| -NH₂ | 1.72 | s |

Data obtained in CDCl₃ at 500 MHz. chemicalbook.com

Carbon-13 (¹³C) NMR and Heteronuclear Correlations

To definitively assign the ¹H and ¹³C signals and establish connectivity, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. columbia.educolumbia.edu

HSQC correlates directly bonded proton and carbon atoms. columbia.educolumbia.edu This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in this compound.

HMBC reveals correlations between protons and carbons that are two or three bonds apart. columbia.educolumbia.edu This is particularly useful for establishing the connectivity across the molecule, for instance, by showing correlations between the methylene protons and the C2 and C3 carbons of the pyridine ring.

Advanced NMR Techniques for Stereochemical Assignments

For chiral molecules or those with restricted bond rotation, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining stereochemistry. acdlabs.comacdlabs.com These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. acdlabs.com While this compound itself is not chiral, these techniques would be invaluable for determining the relative stereochemistry of its derivatives or in conformational analysis where different spatial arrangements of the aminomethyl group relative to the pyridine ring might exist. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the calculated monoisotopic mass is 142.02977 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) at m/z 142. The presence of a chlorine atom would be indicated by an isotopic peak at [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.

Fragmentation analysis provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the amino group, the chloropyridinyl moiety, or cleavage of the bond between the methylene group and the pyridine ring. Predicted collision cross-section (CCS) values for different adducts of this compound have been calculated, which can aid in its identification in complex mixtures. uni.lu

Interactive Data Table: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 143.03705 | 125.0 |

| [M+Na]⁺ | 165.01899 | 134.6 |

| [M-H]⁻ | 141.02249 | 127.1 |

| [M+NH₄]⁺ | 160.06359 | 145.8 |

| [M+K]⁺ | 180.99293 | 130.9 |

Data from PubChemLite. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound will give rise to characteristic absorption or scattering bands.

N-H stretching: The primary amine group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations of the pyridine ring will appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be observed in the 2850-2960 cm⁻¹ range.

C=C and C=N stretching: The stretching vibrations of the pyridine ring will be found in the 1400-1600 cm⁻¹ region.

N-H bending: The bending vibration of the amine group will be visible around 1590-1650 cm⁻¹.

C-Cl stretching: The stretching vibration of the carbon-chlorine bond is expected in the 600-800 cm⁻¹ range.

A study on the related compound 2-amino-5-chloropyridine (B124133) using FTIR and FT-Raman spectroscopy, combined with DFT calculations, provides a basis for the expected vibrational frequencies in this compound. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.comweizmann.ac.il

While a specific crystal structure for this compound was not found in the search results, X-ray crystallography has been used to determine the structures of analogous compounds and their complexes with biological targets. nih.govfrontiersin.org For this compound, a crystal structure would confirm the planarity of the pyridine ring and provide precise measurements of the C-Cl, C-N, and C-C bond lengths. It would also reveal the conformation of the aminomethyl group relative to the ring and detail any hydrogen bonding or other intermolecular interactions that stabilize the crystal lattice.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are paramount in stereochemical analysis, providing invaluable information on the enantiomeric purity and absolute configuration of chiral compounds such as this compound and its analogs. The two primary chiroptical techniques employed for these purposes are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

The fundamental principle behind chiroptical spectroscopy lies in the fact that enantiomers, being non-superimposable mirror images, absorb left and right circularly polarized light to different extents. biotools.usnih.gov This differential absorption, known as circular dichroism, is the basis for both ECD and VCD. ECD spectroscopy measures this phenomenon in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions, while VCD spectroscopy measures it in the infrared region, corresponding to vibrational transitions. biotools.usru.nl

Determining Enantiomeric Purity

For a sample containing a mixture of enantiomers, the magnitude of the CD signal is directly proportional to the enantiomeric excess (e.e.). A pure enantiomer will exhibit the maximum CD signal, while a racemic mixture (equal amounts of both enantiomers) will show no CD signal as the opposing signals from each enantiomer cancel each other out. nih.govnih.gov

The enantiomeric excess can be determined by comparing the CD signal of a sample of unknown purity to that of a pure enantiomer standard. High-Performance Liquid Chromatography coupled with a CD detector (HPLC-CD) is a powerful technique for determining the enantiomeric purity of chiral compounds. nih.govresearchgate.net This method allows for the separation of the enantiomers, followed by their detection and quantification based on their CD signals.

Illustrative Data for Enantiomeric Purity Determination by HPLC-CD

The following table illustrates hypothetical data for the determination of the enantiomeric excess of this compound using HPLC-CD. The data is based on the principle that the CD signal intensity is proportional to the concentration of each enantiomer.

| Sample | Retention Time (min) | Peak Area (UV) | CD Signal (mdeg) | Enantiomeric Excess (%) |

| Racemic Standard | 5.2 (R), 6.5 (S) | 1000, 1000 | 0 | 0 |

| Sample A | 5.2 (R), 6.5 (S) | 1500, 500 | +10 | 50 (R) |

| Sample B | 5.2 (R), 6.5 (S) | 250, 1750 | -15 | 85.7 (S) |

| Sample C | 5.2 (R) | 2000 | +20 | 100 (R) |

Note: This data is illustrative and not based on experimentally determined values for this compound.

Determining Absolute Configuration

The determination of the absolute configuration of a chiral molecule is a more complex endeavor that often involves a combination of experimental chiroptical spectroscopy and quantum chemical calculations. nih.govnih.gov Vibrational Circular Dichroism (VCD) has emerged as a particularly powerful technique for this purpose. nih.govamericanlaboratory.comresearchgate.net

The process typically involves the following steps:

Experimental Measurement: The VCD spectrum of the chiral molecule is recorded.

Computational Modeling: The three-dimensional structure of one enantiomer (e.g., the R-enantiomer) is modeled, and its theoretical VCD spectrum is calculated using quantum mechanical methods, such as Density Functional Theory (DFT). nih.govamericanlaboratory.com

Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the sample corresponds to the enantiomer used in the calculation. americanlaboratory.com If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the opposite absolute configuration.

The analysis of analogs, such as 2-(5-bromo-3-methylpyridin-2-yl)propan-1-ol, has demonstrated the utility of VCD in confidently assigning the absolute stereochemistry of chiral pyridine derivatives. americanlaboratory.com Similarly, Electronic Circular Dichroism (ECD) can be used, as shown in the analysis of (-)-10Pyridinophane, where theoretical calculations were used to reproduce and unambiguously rationalize the experimental ECD spectrum. nih.gov

Illustrative VCD Data for Absolute Configuration Determination

The table below presents a hypothetical comparison of experimental and calculated VCD data for the (R)-enantiomer of this compound.

| Experimental Frequency (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated Frequency (cm⁻¹) | Calculated ΔA (x 10⁻⁵) | Vibrational Mode Assignment |

| 2950 | +2.5 | 2955 | +3.1 | C-H stretch (aliphatic) |

| 2880 | -1.8 | 2885 | -2.0 | C-H stretch (aliphatic) |

| 1605 | +5.2 | 1600 | +6.5 | Pyridine ring stretch |

| 1470 | -3.9 | 1475 | -4.2 | CH₂ scissoring |

| 1310 | +1.5 | 1315 | +1.8 | C-N stretch |

| 1100 | -2.1 | 1105 | -2.5 | C-Cl stretch |

Note: This data is illustrative and not based on experimentally determined values for this compound. The agreement in the signs of the differential absorbance (ΔA) between the experimental and calculated data would support the assignment of the (R)-configuration.

Computational Chemistry Approaches to 5 Chloropyridin 2 Yl Methanamine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of properties, including molecular geometries, energies, and reactivity, making it an essential tool for chemical analysis. Studies on similar chloropyridine derivatives have demonstrated that DFT methods, such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p) or 6-31+G*), provide reliable results that correlate well with experimental data. researchgate.netmostwiedzy.pl These calculations are fundamental for understanding the intrinsic properties of (5-Chloropyridin-2-YL)methanamine.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller energy gap suggests that a molecule is more reactive and can be more easily polarized, indicating a higher potential for charge transfer within the molecule. researchgate.net In computational studies of related pyridine (B92270) derivatives, the HOMO and LUMO are visualized as electron density surfaces, often with positive and negative phases represented by different colors, to show their distribution across the molecule. For instance, in a study on 2,3-Dichloropyridine, the calculated HOMO-LUMO gap was 5.75 eV, providing a quantitative measure of its stability. researchgate.net For this compound, such an analysis would reveal the locations most susceptible to electron donation and acceptance, guiding the understanding of its interaction mechanisms.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -7.47 | Electron-donating capability |

| LUMO Energy | -1.72 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.75 | Chemical reactivity and kinetic stability |

Data is illustrative, based on findings for 2,3-Dichloropyridine, and serves to demonstrate the type of data generated in a DFT analysis. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP surface is color-coded, typically with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potential.

For a molecule like this compound, an MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the amino group, highlighting these as potential hydrogen bond acceptor sites. Conversely, the hydrogen atoms of the aminomethyl group would exhibit a positive potential, marking them as potential hydrogen bond donors. This detailed charge landscape is crucial for understanding non-covalent interactions in a biological context, such as a ligand binding to a protein's active site. researchgate.netresearchgate.net

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By comparing the calculated vibrational spectrum with an experimentally obtained one, researchers can confirm the molecular structure and assign specific vibrational modes (e.g., stretching, bending, and torsional modes) to the observed spectral bands. researchgate.net

For related molecules like 3-chloropyridine (B48278), computational studies have shown that calculated frequencies, while often slightly higher than experimental values due to the harmonic approximation, show excellent correlation. researchgate.net This allows for a detailed interpretation of the experimental spectrum. For this compound, this correlative approach would be used to validate its synthesized structure and provide a comprehensive understanding of its vibrational properties.

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch | 3080 | 3065 |

| C=N Stretch | 1590 | 1575 |

| C-Cl Stretch | 1110 | 1096 |

| Ring Bending | 750 | 740 |

Frequencies are illustrative and based on data for 3-chloropyridine to demonstrate the principle of spectroscopic correlation. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. diva-portal.org This technique provides a dynamic view of molecular systems, which is crucial for understanding processes like protein folding, conformational changes, and ligand-target binding. Unlike static docking, MD simulations account for the flexibility of both the ligand and its target, offering a more realistic depiction of their interaction in a physiological environment, which often includes a solvent like water. diva-portal.orgyoutube.com

For this compound, MD simulations can be used to explore its conformational flexibility and to model how it binds to a potential protein target. nih.gov By simulating the ligand-protein complex over nanoseconds or even microseconds, researchers can assess the stability of binding poses predicted by molecular docking, observe how water molecules mediate interactions, and calculate binding free energies. nih.govunibo.it Studies on other pyridine-based ligands have successfully used MD simulations to validate docking results and identify key interactions, such as electrostatic forces with specific amino acid residues, that are critical for binding affinity. nih.gov

Molecular Docking and Virtual Screening in Biological Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. pharmacophorejournal.com This method is a cornerstone of structure-based drug design. When combined with virtual screening, where large libraries of compounds are computationally docked into a target's binding site, it becomes a powerful tool for identifying potential new drug candidates. ijfmr.comnih.gov

In the context of this compound, docking studies would be performed to predict its binding mode within the active site of a known or hypothesized biological target. nih.govmdpi.com For example, if the target were a kinase, docking would aim to position the molecule to form key hydrogen bonds and hydrophobic interactions with active site residues. nih.gov The results are often evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). researchgate.net Virtual screening of libraries containing pyridine derivatives has been effectively used to discover novel inhibitors for targets like cyclin-dependent kinases (CDKs), demonstrating the utility of this approach in hit identification. ijfmr.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules lead to changes in their biological activities. nih.gov These models are developed by calculating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a predictive equation. nih.gov

For a series of analogues based on the this compound scaffold, a QSAR model could be developed to predict their activity against a specific biological target. rsc.orgmdpi.com The quality and predictive power of a QSAR model are assessed using statistical metrics such as the correlation coefficient (R²) and the cross-validation coefficient (q²). A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing, which accelerates the drug discovery process. nih.govrsc.org

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | Partial Charge | Distribution of electrons in the molecule |

| Steric / Topological | Molecular Weight | Size and shape of the molecule |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity of the molecule |

| Quantum-Chemical | HOMO/LUMO Energy | Electron donating/accepting ability |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving heterocyclic compounds like this compound. These theoretical approaches allow for the exploration of potential energy surfaces, the identification of transient intermediates, and the characterization of high-energy transition states that govern the course of a chemical transformation. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of research on analogous substituted pyridines provides a robust framework for understanding its likely reactive behavior.

The primary reactive centers of this compound are the pyridine ring, activated by the electron-withdrawing chlorine atom, and the nucleophilic aminomethyl group. Computational studies on similar systems typically investigate reactions such as nucleophilic aromatic substitution (SNAr) at the chlorinated carbon, as well as various coupling and condensation reactions involving the amine functionality.

Theoretical investigations into the SNAr mechanism on chloropyridines reveal that the reaction generally proceeds through a high-energy intermediate known as a Meisenheimer complex. DFT calculations are employed to determine the activation energies for the formation of this intermediate and the subsequent departure of the leaving group. For instance, studies on the reaction of chloropyridines with various nucleophiles have shown that the energy barrier is significantly influenced by the nature of the nucleophile and the substitution pattern on the pyridine ring. The presence of electron-withdrawing groups, such as the chlorine atom in this compound, is known to stabilize the Meisenheimer complex and thus facilitate the substitution.

Computational models can also predict the regioselectivity of reactions. For a molecule like this compound, DFT calculations can help determine whether a nucleophilic attack is more likely to occur at the C-2 or C-6 position, by comparing the activation barriers for each pathway.

Furthermore, computational analysis extends to reactions involving the aminomethyl group. For example, the formation of amides or imines via condensation reactions can be modeled to understand the reaction pathway. These studies often focus on the proton transfer steps and the energetics of tetrahedral intermediates. Transition state analysis in these cases helps to identify the rate-determining step of the reaction.

To illustrate the type of data generated from such computational studies, the following tables present hypothetical, yet representative, findings for reactions involving a model system similar to this compound.

Table 1: Calculated Activation Energies for Nucleophilic Aromatic Substitution on a Model Chloropyridine System

| Nucleophile | Solvent | Computational Method | Activation Energy (kcal/mol) |

| Ammonia | DMSO | B3LYP/6-31G(d) | 25.4 |

| Methylamine | DMSO | B3LYP/6-31G(d) | 23.8 |

| Piperidine | Toluene | M06-2X/6-311+G(d,p) | 21.5 |

| Hydroxide | Water | B3LYP/6-31G(d) | 28.1 |

Table 2: Computed Thermodynamic Data for a Model Amide Formation Reaction

| Reactant 1 | Reactant 2 | Product | Reaction Enthalpy (ΔH, kcal/mol) | Reaction Free Energy (ΔG, kcal/mol) |

| Pyridin-2-ylmethanamine model | Acetic Anhydride | N-((pyridin-2-yl)methyl)acetamide | -15.2 | -18.5 |

| Pyridin-2-ylmethanamine model | Benzoyl Chloride | N-((pyridin-2-yl)methyl)benzamide | -12.8 | -16.1 |

These tables exemplify how computational chemistry provides quantitative insights into the feasibility and kinetics of potential reactions involving this compound. The transition state geometries obtained from these calculations also offer a three-dimensional picture of the critical point of the reaction, revealing key bond-forming and bond-breaking events. This detailed understanding at the molecular level is invaluable for optimizing reaction conditions and designing novel synthetic routes.

Mechanistic Investigations of Biological Activities of 5 Chloropyridin 2 Yl Methanamine Derivatives

Target Identification and Validation for Bioactive Derivatives

The initial step in understanding the mechanism of action of any bioactive compound is the identification and validation of its molecular target or targets within a biological system. For derivatives of (5-Chloropyridin-2-YL)methanamine, this process involves a combination of computational and experimental approaches to pinpoint the proteins or nucleic acids with which they interact to elicit a biological response.

Target Identification Strategies: Identifying the specific molecular targets of bioactive compounds is a critical challenge in drug discovery and chemical biology. nih.govrsc.org Methodologies for target identification can be broadly categorized into probe-based and non-probe-based approaches. nih.gov

Affinity-Based Methods: A common strategy involves creating an affinity probe by chemically modifying the bioactive derivative to allow for its attachment to a solid support, such as a resin. rsc.org This "baited" support is then incubated with cell lysates. Proteins that bind to the derivative are captured and can subsequently be identified using techniques like mass spectrometry. nih.gov Photo-affinity labeling is an advanced version of this technique that utilizes a photo-reactive group to create a covalent bond between the ligand and its target upon UV irradiation, strengthening the interaction for easier identification. rsc.org

Genetic and Genomic Approaches: Genetic methods, such as RNA interference (RNAi) screening, can identify genes that, when silenced, produce a similar phenotype to that observed with the compound treatment. nih.gov This suggests that the protein product of the gene may be the target of the compound. nih.gov Similarly, creating knockout organisms where the target gene is deleted can be the most definitive method for target validation. nih.gov

Computational Prediction: In silico methods can predict potential targets based on the structural similarity of the this compound derivative to known ligands of specific proteins. Molecular docking simulations can further model the interaction between the derivative and a predicted target protein.

Target Validation: Once a potential target is identified, it must be validated to confirm that its interaction with the compound is responsible for the observed biological effect. nih.gov Validation techniques include:

In Vitro Binding Assays: Direct binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can quantify the binding affinity between the purified target protein and the compound.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment. The principle is that a ligand-bound protein will be more stable and thus denature at a higher temperature than the unbound protein.

Genetic Manipulation: As mentioned, knocking out or knocking down the gene encoding the target protein should abolish or reduce the biological effect of the compound. nih.gov Conversely, overexpressing the target protein might enhance the effect or require higher concentrations of the compound to achieve the same outcome.

For derivatives containing the 5-chloropyridin-2-yl moiety, studies have identified specific G-protein coupled receptors (GPCRs) as targets, which will be discussed in more detail in the receptor binding section.

Enzyme Inhibition Mechanisms and Kinetics

While specific enzyme inhibition data for this compound derivatives is not extensively available in the reviewed literature, the general principles of enzyme inhibition would apply. Should a derivative be identified as an enzyme inhibitor, the subsequent mechanistic studies would involve determining the nature of this inhibition and its kinetics.

Types of Enzyme Inhibition:

Reversible Inhibition: This can be competitive, where the inhibitor binds to the active site and competes with the substrate; non-competitive, where the inhibitor binds to an allosteric site and alters the enzyme's conformation; or uncompetitive, where the inhibitor binds only to the enzyme-substrate complex.

Irreversible Inhibition: The inhibitor forms a covalent bond with the enzyme, permanently inactivating it.

Kinetic Analysis: Enzyme kinetics studies, using methods such as the Michaelis-Menten analysis, would be employed to determine key parameters like the inhibition constant (Ki) and the type of inhibition. These studies involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. This data is crucial for understanding the potency and mechanism of the inhibitor.

For example, in the broader class of pyrimidine (B1678525) derivatives, compounds have been identified as potent inhibitors of the deubiquitinating enzyme USP1/UAF1, with nanomolar inhibitory potency. uni.lu Such studies for this compound derivatives would be a key area for future research.

Receptor Binding Affinity and Ligand-Receptor Interaction Studies

A significant area of investigation for compounds containing the 5-chloropyridin-2-yl moiety has been their interaction with neurotransmitter receptors, particularly dopamine (B1211576) (D) and serotonin (B10506) (5-HT) receptors.

A study focusing on analogs of SYA16263, a compound with affinity for dopamine and serotonin receptors, explored the impact of introducing a 5-chloro atom on the pyridine (B92270) ring. nih.gov The resulting analog, 3-(5-chloropyridin-2-yl)-8-(4-(4-fluorophenyl)butyl)-3,8-diazabicyclo[3.2.1]octane (compound 18 in the study), was synthesized and its binding affinities were evaluated. nih.gov

Key Findings:

Introduction of the 5-chloro group on the pyridine ring of one analog (compound 13 in the study) led to improved binding at D2-like receptors. nih.gov

This same analog also demonstrated high affinity for the 5-HT2A receptor (Ki = 8.9 nM) and the serotonin transporter (SERT) (Ki = 37.0 nM). nih.gov

Another analog where the 5-chloropyridine moiety was incorporated (compound 7 in the study) showed a shift in binding affinity from the 5-HT1A to the 5-HT2A receptor subtype compared to the parent compound. nih.gov

These findings highlight that the 5-chloropyridin-2-yl group is a key structural feature that can modulate the binding affinity and selectivity of compounds for different receptor subtypes. The interactions within the receptor binding pocket, likely involving the chlorine atom and the pyridine nitrogen, are critical in determining this pharmacological profile.

Interactive Data Table: Receptor Binding Affinities (Ki, nM) of a (5-Chloropyridin-2-yl) Derivative

| Compound | D2 Receptors | 5-HT2A Receptor | SERT |

| Analog with 5-chloropyridin-2-yl | Improved affinity | 8.9 | 37.0 |

Data synthesized from a study on SYA16263 analogs. nih.gov

Modulation of Cellular Signaling Pathways

The binding of this compound derivatives to their molecular targets, such as receptors or enzymes, initiates a cascade of intracellular events known as cellular signaling pathways. The modulation of these pathways ultimately leads to the observed physiological or pharmacological effects.

Natural products and their synthetic derivatives are known to influence a multitude of signaling pathways implicated in cancer and other diseases. nih.govmdpi.com These can include:

Pathways related to cell survival and proliferation: such as the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways. mdpi.com

Pathways involved in apoptosis (programmed cell death): including the p53 and Bcl-2 family-regulated pathways. mdpi.com

Inflammatory pathways: such as the NF-κB signaling pathway.

For instance, berbamine, a natural product, has been shown to modulate the JAK/STAT and TGF/SMAD pathways, leading to the inhibition of cancer progression. mdpi.com While specific studies on the modulation of signaling pathways by this compound derivatives are limited, their demonstrated affinity for dopamine and serotonin receptors suggests an influence on downstream signaling cascades typically associated with these GPCRs, such as those involving cyclic AMP (cAMP) and inositol (B14025) phosphates.

In Vitro and In Vivo Mechanistic Efficacy Studies in Disease Models

The ultimate test of a bioactive compound's potential is its efficacy in relevant disease models. These studies are conducted both in vitro (in cell culture) and in vivo (in animal models).

In Vitro Studies:

Cancer Models: Derivatives of this compound would be tested against a panel of cancer cell lines to determine their cytotoxic or cytostatic effects. Assays such as the MTT assay would be used to measure cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound. mdpi.com Mechanistic studies would further investigate the mode of cell death (e.g., apoptosis, necrosis) and the effects on the cell cycle.

Antimicrobial Applications: The antimicrobial activity would be assessed by determining the minimum inhibitory concentration (MIC) against various strains of bacteria and fungi.

In Vivo Studies:

Cancer Models: Compounds showing promising in vitro activity would be advanced to in vivo studies, often using xenograft models where human cancer cells are implanted into immunocompromised mice. The ability of the compound to inhibit tumor growth would be monitored.

Antimicrobial Models: The efficacy of the derivatives would be tested in animal models of infection to assess their ability to clear the pathogen.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. Structure-Property Relationship (SPR) studies, on the other hand, investigate how molecular structure influences physicochemical properties, which in turn affect drug-likeness and pharmacokinetics.

Key SAR Findings for Pyridine Derivatives:

Substitution on the Pyridine Ring: As demonstrated in the receptor binding studies, the presence and position of substituents on the pyridine ring are critical. The introduction of a 5-chloro group has been shown to enhance binding affinity for certain dopamine and serotonin receptors. nih.gov

Nature of the Linker and Amine Group: The nature of the chemical group connecting the pyridine ring to other parts of the molecule, as well as modifications to the methanamine nitrogen, would significantly influence activity.

Interactive Data Table: Illustrative SAR for Pyridine Derivatives

| Structural Modification | Effect on Activity | Reference |

| Addition of 5-chloro to pyridine ring | Improved D2-like receptor binding | nih.gov |

| Introduction of NH2 and OH groups | Can have variable effects on antiproliferative activity | mdpi.com |

| Substitution with OMe groups | Can decrease IC50 values in antiproliferative assays | mdpi.com |

Structure-Property Relationship (SPR) Studies: SPR studies for this compound derivatives would focus on optimizing properties such as:

Solubility: Essential for bioavailability.

Lipophilicity (LogP/LogD): Affects cell membrane permeability and target engagement.

Metabolic Stability: Resistance to breakdown by enzymes in the body.

Mechanical Properties: For solid dosage forms, properties like flexibility or brittleness of co-crystals can be important. rsc.org

Applications of 5 Chloropyridin 2 Yl Methanamine in Medicinal Chemistry Scaffolds

Design and Synthesis of Novel Pharmacological Agents

(5-Chloropyridin-2-YL)methanamine serves as a readily available and versatile starting material for the synthesis of a wide range of complex molecules with potential therapeutic applications. Its primary amine functionality allows for a multitude of chemical transformations, including amidation, reductive amination, and the formation of various heterocyclic systems.

A notable example is the synthesis of 2-oxoquinoline derivatives, where this compound is reacted with a suitable carbaldehyde precursor in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov This reaction furnishes compounds that have been investigated as dual inhibitors of Pim and mTORC protein kinases, both of which are implicated in cancer progression. nih.gov The synthesis of these potent anti-cancer agents highlights the utility of the this compound moiety in constructing complex, biologically active molecules.

Furthermore, this scaffold is integral to the synthesis of inhibitors for other key biological targets. For instance, it has been utilized in the preparation of soluble guanylate cyclase activators, which are of interest for the treatment of cardiovascular diseases. google.com Patent literature also describes the incorporation of this compound into novel structures targeting HIV integrase, an essential enzyme for viral replication, and three prime repair exonuclease 1 (TREX1), a target for enhancing anti-tumor immunity. googleapis.comgoogle.com

The following table summarizes the synthesis of a selection of pharmacological agents derived from this compound:

| Starting Material | Reagent | Resulting Compound Class | Therapeutic Area |

| 7-chloro-2-oxo-1-(2-phenoxyethyl)-1,2-dihydroquinoline-3-carbaldehyde | This compound) | 2-Oxoquinoline derivative | Oncology |

| Diethyl (5-chloro-2-pyridyl)acetamidomalonate | This compound) (via hydrolysis and decarboxylation) | Soluble guanylate cyclase activator | Cardiovascular |

| Substituted pyrazole (B372694) derivative | This compound) | HIV Integrase Inhibitor | Infectious Disease |

| Carboxylic acid derivative | This compound) | TREX1 Inhibitor | Oncology |

| 3-chloro-4-fluoroaniline derivative | This compound) | MRGX2 Inhibitor | Inflammatory Disorders |

Role as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the design of novel drugs. The this compound moiety has demonstrated characteristics of such a scaffold, as its derivatives have shown activity against a diverse range of protein classes.

The ability of this single structural unit to be a core component in molecules that inhibit kinases, modulate G-protein coupled receptors (GPCRs), and inhibit various enzymes underscores its privileged nature. For example, derivatives of this scaffold have been shown to inhibit Pim and mTORC kinases, nih.gov activate soluble guanylate cyclase, google.com and inhibit HIV integrase googleapis.com and TREX1. google.com This broad biological activity profile suggests that the (5-chloropyridin-2-yl)methylamine fragment can be effectively utilized to generate compounds that interact with a variety of binding sites.

The pyridine (B92270) ring, with its specific electronic properties due to the nitrogen atom and the chloro substituent, combined with the flexible aminomethyl linker, allows for diverse interactions with biological macromolecules. This versatility makes it an attractive starting point for drug discovery campaigns targeting new and challenging biological targets.

Development of Modulators for Specific Biological Targets (e.g., Kinases, Receptors, Enzymes)

The utility of this compound extends to the targeted development of modulators for specific families of biological macromolecules, including kinases, receptors, and enzymes.

Kinase Inhibitors: As previously mentioned, derivatives of this compound have been successfully developed as dual inhibitors of Pim and mTORC kinases. nih.gov These kinases are crucial regulators of cell growth and survival, and their inhibition is a validated strategy in cancer therapy. The synthesis of these inhibitors demonstrates the potential of this scaffold in targeting the ATP-binding site of kinases.

Receptor Modulators: Patent literature reveals the use of this compound in the synthesis of inhibitors for the Mas-related gene X2 (MRGX2), a G-protein coupled receptor expressed on mast cells. google.com Modulation of this receptor is being explored for the treatment of inflammatory and allergic conditions. This highlights the scaffold's applicability in the design of ligands for GPCRs, a major class of drug targets.

Enzyme Inhibitors: The versatility of the this compound scaffold is further exemplified by its incorporation into inhibitors of various enzymes. It has been used to create activators of soluble guanylate cyclase, an enzyme involved in vasodilation. google.com Furthermore, it is a key component in the synthesis of inhibitors for HIV integrase, a viral enzyme essential for the replication of the human immunodeficiency virus, and TREX1, a DNA exonuclease involved in autoimmune responses. googleapis.comgoogle.com The closely related (5-bromopyridin-2-yl)methanamine (B574291) has also been explored for the development of antimicrobial agents, suggesting a broader potential for this class of compounds in targeting microbial enzymes.

The following table provides examples of specific biological targets modulated by derivatives of this compound:

| Biological Target Class | Specific Target | Type of Modulation | Therapeutic Indication |

| Kinase | Pim/mTORC | Inhibition | Oncology |

| Receptor (GPCR) | MRGX2 | Inhibition | Inflammation/Allergy |

| Enzyme | Soluble Guanylate Cyclase | Activation | Cardiovascular Disease |

| Enzyme | HIV Integrase | Inhibition | HIV/AIDS |

| Enzyme | TREX1 | Inhibition | Oncology/Autoimmune Disease |

Contribution to Lead Optimization and Drug Candidate Development

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, ultimately leading to a drug candidate. The this compound scaffold offers several avenues for such optimization.

The primary amine group provides a convenient handle for introducing a wide variety of substituents, allowing for the systematic exploration of the chemical space around the core scaffold. This enables medicinal chemists to fine-tune the interactions of the molecule with its biological target and to modulate its physicochemical properties, such as solubility and lipophilicity, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME).

For instance, in the development of the 2-oxoquinoline-based kinase inhibitors, various substitutions on the amine of the this compound moiety could be explored to enhance binding affinity and selectivity for the target kinases. nih.gov Similarly, in the design of soluble guanylate cyclase activators, modifications to the core structure, including the chloropyridine fragment, can be made to optimize the desired pharmacological effect. google.com

The chlorine atom on the pyridine ring also plays a significant role. It influences the electronic nature of the ring and can participate in specific interactions with the target protein. Furthermore, it provides a potential site for further chemical modification through cross-coupling reactions, offering another layer of structural diversification during lead optimization. The development of related compounds, such as those derived from (5-bromopyridin-2-yl)methanamine, which show different reactivity and properties, further illustrates the potential for fine-tuning the characteristics of drug candidates based on this general scaffold.

常见问题

Q. What are the optimal catalytic hydrogenation conditions for synthesizing (5-chloropyridin-2-yl)methanamine from 5-chloropicolinonitrile?

The synthesis involves hydrogenating 5-chloropicolinonitrile using Ni-based catalysts. Optimal conditions include:

- Catalyst : Ni(NO₃)₂·6H₂O (9 mol%) with silica support.

- Reaction Pressure : 35 bar H₂ and 5 bar NH₃.

- Solvent : Methanol.

- Temperature : 80°C for 24 hours. Under these conditions, yields exceed 90% (Table 1, ). Alternative catalysts like Fe show lower efficiency (~40% yield), highlighting the importance of metal selection.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound post-synthesis?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the amine (-NH₂) and pyridyl ring structure.

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- Gas Chromatography (GC) : To assess purity and quantify residual solvents (e.g., methanol) .

Q. What are the documented stability profiles of this compound under varying storage conditions?

While direct stability data for this compound is limited, analogous compounds (e.g., thienyl methanamines) exhibit stability in inert atmospheres (N₂/Ar) at low temperatures (4°C). Decomposition risks increase under prolonged exposure to moisture or light .

Advanced Research Questions

Q. How can discrepancies in catalytic efficiency between Fe and Ni catalysts for 5-chloropicolinonitrile hydrogenation be systematically analyzed?

Contradictions in catalytic performance (e.g., Fe vs. Ni) require:

- Kinetic Studies : Compare turnover frequencies (TOF) and activation energies.

- Catalyst Characterization : Use XRD/TEM to analyze metal dispersion and active sites.

- Parameter Optimization : Test NH₃ pressure (5–10 bar) and solvent polarity to mitigate side reactions. Ni’s superior performance is attributed to its higher hydrogenation activity and resistance to deactivation under NH₃-rich conditions .

Q. What methodologies enhance chemoselectivity in derivatization reactions of this compound to avoid halogen displacement?

To preserve the chloro-substituent during functionalization:

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield the amine during electrophilic reactions.

- Mild Reaction Conditions : Employ low temperatures (0–25°C) and non-nucleophilic bases (e.g., DIPEA).

- Selective Reagents : Opt for azide sources (e.g., fluorosulfonyl azide) for diazotization without displacing chlorine .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) can model:

- Electronic Effects : The electron-withdrawing chloro group reduces pyridine ring electron density, directing nucleophilic attacks to specific positions.

- Steric Effects : Predict regioselectivity in substitution reactions (e.g., para vs. meta positions). Computational results align with experimental data from related pyrazine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。